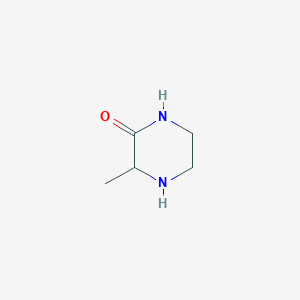

3-Methylpiperazin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

3-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4-5(8)7-3-2-6-4/h4,6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPUWRUTIOUGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408401 | |

| Record name | 3-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23936-11-0, 78551-38-9 | |

| Record name | 3-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Methyl-2-ketopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-2-ketopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Piperazin 2 One Scaffolds in Advanced Organic Synthesis

The piperazin-2-one (B30754) framework is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets. scispace.comresearchgate.netnih.gov This versatility has made piperazin-2-one and its derivatives highly sought-after building blocks in the creation of new bioactive compounds. nih.gov The presence of two nitrogen atoms within the six-membered ring provides opportunities for diverse chemical modifications, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability. researchgate.net

In advanced organic synthesis, piperazin-2-one scaffolds are instrumental in the construction of conformationally constrained peptidomimetics, which are molecules that mimic the structure of peptides and are often used in drug discovery. dicp.ac.cn The rigid structure of the piperazin-2-one ring helps to lock the molecule into a specific three-dimensional shape, which can enhance its binding affinity and selectivity for a particular biological target. researchgate.net Furthermore, the development of catalytic asymmetric methods to synthesize chiral piperazin-2-ones has significantly expanded their application, providing access to enantiomerically pure compounds that are crucial for understanding structure-activity relationships. dicp.ac.cnacs.org

An Overview of 3 Methylpiperazin 2 One As a Chiral Building Block in Academic Research

3-Methylpiperazin-2-one, with its chiral center at the 3-position, is a particularly valuable building block for asymmetric synthesis. ambeed.comsigmaaldrich.combldpharm.com Its stereochemistry plays a critical role in its interactions with biological targets, influencing both its efficacy and selectivity. The compound serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals.

The synthesis of enantiomerically pure (R)- and (S)-3-methylpiperazin-2-one has been a focus of academic and industrial research. Common synthetic strategies include the catalytic hydrogenation of protected amino ester precursors. For instance, (R)-3-methylpiperazin-2-one can be synthesized from methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate via catalytic hydrogenation with palladium on carbon, achieving high yield and enantiomeric excess. google.com Similarly, the (S)-enantiomer can be prepared from the corresponding (S)-starting material. google.com Another approach involves the reductive amination of this compound with an aldehyde, which can also yield highly enantiopure products. chemicalbook.com

The reactivity of this compound allows for a range of chemical transformations. The ketone group can be reduced to an alcohol, and the nitrogen atoms can be functionalized, providing multiple points for diversification. These reactions enable the creation of libraries of compounds for screening in drug discovery programs. researchgate.net

The Historical Context of Piperazine and Piperazin 2 One Derivatives in Medicinal Chemistry

Stereoselective Synthesis of 3-Methylpiperazin-2-one Enantiomers

Achieving high enantiomeric purity is critical for the application of this compound in pharmaceuticals. To this end, several stereoselective strategies have been developed, including asymmetric catalysis, the use of chiral auxiliaries, and chiral resolution.

Asymmetric Catalysis Approaches for Enantiomeric Purity Control

Asymmetric catalysis offers an efficient route to enantiomerically enriched products by using a small amount of a chiral catalyst to generate a large quantity of a single enantiomer. ethz.ch While specific examples of asymmetric catalysis directly yielding this compound are not extensively detailed in the provided search results, the general principles are well-established in organic synthesis. For instance, the use of immobilized chiral catalysts, such as Rh-BINAP complexes, can improve recyclability and enantioselectivity in large-scale production. Furthermore, chiral metal-organic frameworks (MOFs) have emerged as effective asymmetric catalysts for various organic transformations, suggesting their potential applicability in the synthesis of chiral piperazinones. mdpi.com

Chiral Auxiliary Strategies in this compound Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy involves coupling the substrate with a chiral auxiliary, performing a diastereoselective transformation, and then removing the auxiliary. wikipedia.org A reported asymmetric synthesis of (R)-(+)-2-methylpiperazine utilizes (R)-(−)-phenylglycinol as a chiral auxiliary. rsc.org This approach involves the condensation of the auxiliary with N-Boc glycine (B1666218), followed by a series of transformations including a diastereoselective methylation to yield a protected 2-oxopiperazine with high diastereomeric excess. rsc.org Subsequent deprotection and debenzylation afford the desired chiral product. rsc.org This methodology highlights the utility of chiral auxiliaries in establishing the stereocenter at the 3-position of the piperazinone ring.

| Auxiliary | Substrate | Key Transformation | Diastereomeric Excess (de) | Reference |

| (R)-(−)-Phenylglycinol | N-Boc glycine derivative | Methylation | >90% | rsc.org |

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution is a classical method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This can be achieved through several techniques, including the formation of diastereomeric salts, chiral chromatography, and enzymatic resolution. wikipedia.orgpure-synth.com

Diastereomeric Salt Crystallization: This technique involves reacting the racemic this compound with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts possess different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.orgchiralpedia.com After separation, the resolving agent is removed to yield the pure enantiomer. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. chiralpedia.com The enantiomers of this compound can be separated based on their differential interactions with the CSP, leading to different retention times. chiralpedia.comlcms.cz Supercritical fluid chromatography (SFC) is another effective technique known for its high efficiency and shorter analysis times compared to HPLC. lcms.cz

Classical and Contemporary Synthetic Routes for this compound

Alongside stereoselective methods, several classical and contemporary synthetic routes are employed for the preparation of this compound.

Hydrogenolytic Deprotection of Benzyloxycarbonyl-Protected Intermediates

A widely used method for synthesizing both (R)- and (S)-3-methylpiperazin-2-one involves the hydrogenolytic deprotection of a benzyloxycarbonyl (Cbz)-protected diamine intermediate. This reaction typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.comacs.org The process involves the simultaneous removal of the Cbz protecting group and intramolecular cyclization to form the desired piperazin-2-one ring. This method has been shown to be scalable and can produce the final product in high yield and enantiomeric excess. google.com For instance, the hydrogenation of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate yields (R)-3-methylpiperazin-2-one with a 91% yield and 98.3% enantiomeric excess (ee). google.com Similarly, the (S)-enantiomer can be obtained from the corresponding (S)-configured starting material with a 90% yield and 98.0% ee. google.com

| Starting Material | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate | (R)-3-Methylpiperazin-2-one | 91% | 98.3% | google.com |

| Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate | (S)-3-Methylpiperazin-2-one | 90% | 98.0% | google.com |

| Ethyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate | (R)-3-Methylpiperazin-2-one | - | - | google.com |

Reductive Amination Protocols in this compound Synthesis

Reductive amination is another key strategy for the synthesis of this compound and its derivatives. whiterose.ac.uk This method can involve the reaction of an aminoacetaldehyde derivative with an amino acid ester in the presence of a reducing agent. google.com A common and efficient reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (STAB). For example, a modified reductive amination approach using STAB and acetic acid in acetonitrile (B52724) has been employed in the synthesis of a derivative, (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, achieving a high yield. While this produces a derivative, the methodology is adaptable for the synthesis of the parent compound and is noted for its efficiency in stereoretentive transformations. The reaction conditions are generally mild, making this approach compatible with various functional groups.

| Reactants | Reducing Agent | Solvent | Yield | Reference |

| This compound, 2,4-dimethoxybenzaldehyde | Sodium triacetoxyborohydride (STAB) | Acetonitrile | 98% (for derivative) | |

| Aminoacetaldehyde derivative, Amino acid ester | Sodium triacetoxyborohydride (NaBH(OAc)3) or Raney Nickel | Alcohol (e.g., methanol, ethanol) | - | google.com |

Intramolecular Cyclization Methods for Piperazin-2-one Ring Formation

The formation of the piperazin-2-one ring is a critical step in the synthesis of this compound and its derivatives. Intramolecular cyclization represents a key strategy, often involving the formation of a C-N bond to close the six-membered ring. researchgate.net

One prominent method involves the hydrogenolytic deprotection of a benzyloxycarbonyl (Cbz)-protected amino ester intermediate. For instance, (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate methyl ester can undergo catalytic hydrogenation using palladium on carbon (Pd/C). This reaction, performed under hydrogen pressure, results in the simultaneous removal of the Cbz protecting group and intramolecular cyclization to yield (R)-3-methylpiperazin-2-one with high yield and enantiomeric excess. google.com

Another approach is the reductive amination of precursors. While often used for derivatization, the underlying principles can be adapted for ring formation. For example, a modified reductive amination using sodium triacetoxyborohydride (STAB) can achieve stereoretentive transformations.

More advanced, one-pot methodologies combine several reactions to construct the piperazin-2-one ring. A notable example is a sequence involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.orgacs.org This method starts from simple aldehydes and, through a series of catalyzed steps, can produce highly enantioenriched 3-substituted piperazin-2-ones. acs.orgacs.org The efficiency of such cyclization can be influenced by reaction conditions, such as temperature and solvent choice.

Transition metal-catalyzed cyclizations also offer effective routes. For example, gold-catalyzed cyclization of propargylic sulfonamides can lead to tetrahydropyrazines, which can be further transformed into piperazine derivatives. thieme-connect.com In cases where a ketone is formed preferentially, a subsequent reductive amination cyclization can be employed to furnish the desired piperazine ring. thieme-connect.com

The table below summarizes various intramolecular cyclization methods for forming the piperazin-2-one ring.

| Method | Key Reagents/Catalysts | Typical Precursor | Key Features |

| Hydrogenolysis | Palladium on carbon (Pd/C), H₂ | Cbz-protected amino ester | Simultaneous deprotection and cyclization. google.com |

| Reductive Amination | Sodium triacetoxyborohydride (STAB) | Amino-aldehyde/ketone | Efficient for stereoretentive transformations. |

| Domino Ring-Opening Cyclization (DROC) | Quinine-derived urea (B33335) catalyst | Aldehydes, (phenylsulfonyl)acetonitrile | One-pot, multi-step synthesis with high enantioselectivity. acs.orgacs.org |

| Gold-Catalyzed Cyclization | Gold catalysts | Propargylic sulfonamides | Forms tetrahydropyrazine (B3061110) intermediates. thieme-connect.com |

Continuous Manufacturing Approaches for Scalable Production

Continuous flow chemistry is increasingly being adopted for the scalable and efficient production of pharmaceutical intermediates, including piperazin-2-one derivatives. smolecule.com This approach offers significant advantages over traditional batch processing, such as enhanced control over reaction parameters, improved safety, and greater consistency in product quality. smolecule.comresearchgate.net

For the synthesis of related chiral piperazine-substituted amino acids, a continuous manufacturing process has been successfully developed and implemented on a large scale. acs.org A key step in this process is the SN2 displacement of a chiral triflate with N-methylpiperazine, which is performed in a continuous flow reactor. This method has demonstrated excellent stereocontrol and has been scaled up to produce significant quantities of the desired product with very high enantiomeric purity. acs.org The principles of this continuous flow approach are transferable to the production of this compound and its derivatives.

The implementation of continuous flow reactors can be particularly beneficial for multi-step syntheses. smolecule.com For instance, a two-step continuous-flow process involving a selective ester reduction followed by a reductive amination has been developed for a medicinally relevant piperazine derivative. mdpi.com This integrated system can include in-line purification steps, such as liquid-liquid extraction, to remove byproducts and prevent issues like clogging, thereby ensuring smooth and continuous operation. mdpi.com

Biocatalytic processes can also be integrated into continuous flow systems for the production of chiral piperazine derivatives. Immobilized enzymes can be packed into columns or reactors, allowing for the continuous conversion of a racemic starting material into an enantiopure product. biosynth.com This approach not only increases productivity but also allows for the reuse of the biocatalyst over multiple cycles, making the process more cost-effective and sustainable. biosynth.com

A Chinese patent describes a channelized method for the continuous production of a piperazin-2-ylidene derivative. google.com This process involves mixing solutions of the starting materials in a tubular reactor under controlled temperature and flow rates, leading to a high-yield, continuous production process that is environmentally friendly and provides stable product quality. google.com

The following table highlights key aspects of continuous manufacturing for piperazin-2-one and related compounds.

| Process Type | Key Transformation | Scale | Key Advantages |

| Chiral Triflate Displacement | SN2 reaction with N-methylpiperazine | 80 kg | High stereocontrol, scalability. acs.org |

| Consecutive Reduction/Reductive Amination | Ester reduction followed by C-N bond formation | - | Integrated multi-step synthesis with in-line purification. mdpi.com |

| Biocatalytic Resolution | Enzymatic hydrolysis of a racemic amide | - | High enantiopurity, catalyst reusability, increased productivity. biosynth.com |

| Dehydration and Cyclization | Formation of a piperazin-2-ylidene derivative | - | Simple setup, good process safety, high yield. google.com |

Derivatization Strategies and Chemical Reactivity of this compound

The this compound scaffold is a versatile building block that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation Reactions Leading to N-Oxide Derivatives

The nitrogen atoms within the piperazin-2-one ring are susceptible to oxidation, leading to the formation of N-oxide derivatives. These N-oxides can be important as intermediates in organic synthesis or as prodrugs in medicinal chemistry, potentially offering altered pharmacokinetic profiles. google.comontosight.ai

Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) and peracids, such as meta-chloroperbenzoic acid (m-CPBA). google.com The reaction is typically carried out in an appropriate solvent like acetone (B3395972) or acetic acid. google.comgoogle.com The specific nitrogen atom that gets oxidized can sometimes be controlled by the reaction conditions and the substitution pattern on the piperazine ring.

For example, the oxidation of a piperazine derivative with m-CPBA in acetone can lead to the corresponding N-oxide in high yield. google.com Similarly, hydrogen peroxide in acetic acid has been used to oxidize pyridylmethylpiperazine derivatives. google.com Kinetic studies on the oxidation of piperazines using reagents like bromamine-B have also been conducted to understand the reaction mechanism. rroij.com

| Oxidizing Agent | Substrate Type | Product | Reference |

| m-Chloroperbenzoic acid (m-CPBA) | Substituted piperazine | Piperazine N-oxide | google.com |

| Hydrogen Peroxide (H₂O₂) | Pyridylmethylpiperazine derivative | Pyridylmethylpiperazine N-oxide | google.com |

| Bromamine-B | Piperazine | Piperazine N-oxide | rroij.com |

Reduction Reactions to Form Alcohol Derivatives

The carbonyl group (ketone) at the C-2 position of the piperazin-2-one ring can be reduced to a hydroxyl group, yielding the corresponding alcohol derivative. This transformation is a common strategy in organic synthesis to introduce a new stereocenter or to further functionalize the molecule.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction. smolecule.com The reaction is typically performed in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or an alcohol. For instance, the reduction of the ketone in a piperazin-2-one derivative can be achieved using sodium borohydride in anhydrous THF under a nitrogen atmosphere to preserve stereochemistry.

The resulting piperazin-2-ol can exist in equilibrium with its open-chain amino-aldehyde form, and its stability and reactivity can be influenced by substituents on the ring. The reduction of the lactam moiety is a key step in the synthesis of many biologically active piperazine-containing compounds. rjptonline.org

| Reducing Agent | Solvent | Product | Key Feature |

| Sodium Borohydride (NaBH₄) | Tetrahydrofuran (THF) | 3-Methylpiperazin-2-ol | Preserves stereochemistry. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous solvents | 3-Methylpiperazin-2-ol | Powerful reducing agent. smolecule.com |

Substitution Reactions on the Methyl Group and Piperazin-2-one Ring

The this compound scaffold offers multiple sites for substitution reactions, allowing for the introduction of various functional groups on both the methyl group and the piperazin-2-one ring itself.

Substitution on the Piperazin-2-one Ring: The nitrogen atoms of the piperazine ring are nucleophilic and can readily undergo alkylation or acylation reactions. N-alkylation can be achieved using alkyl halides in the presence of a base. evitachem.com Palladium-catalyzed cross-coupling reactions are also employed to form C-N bonds, for example, in the synthesis of arylpiperazines from aryl chlorides. acs.org The N(1) and N(4) positions can be selectively functionalized, often through the use of protecting groups. nih.govcaltech.edu For instance, a 4-methoxybenzyl group can be selectively cleaved under oxidative conditions. nih.gov

Substitution on the Methyl Group: While direct substitution on the methyl group is less common, the acidity of the α-proton at the C-3 position can be exploited for alkylation, particularly after N-protection. Diastereoselective alkylation of chiral piperazine-2,5-dione derivatives (which are related structures) has been demonstrated as a method to introduce substituents at the α-position. acs.org

The following table provides examples of substitution reactions on the piperazin-2-one scaffold.

| Reaction Type | Reagents/Conditions | Position of Substitution | Product Type |

| N-Alkylation | Alkyl halide, base | N(1) or N(4) | N-Substituted piperazin-2-one |

| N-Acylation | Acyl chloride, base | N(1) or N(4) | N-Acyl piperazin-2-one |

| Palladium-Catalyzed Decarboxylative Allylic Alkylation | Pd catalyst, allyl source | C(3) | α-Substituted piperazin-2-one |

| Nucleophilic Substitution | Electrophiles/Nucleophiles | Methyl group/Ring | Various substituted derivatives |

Functionalization of the Piperazin-2-one Core for Complex Molecules

The this compound core serves as a valuable scaffold for the synthesis of more complex and biologically active molecules. Its inherent structural features and multiple points for derivatization make it a privileged structure in medicinal chemistry. nih.govresearchgate.net

Functionalization strategies often involve a sequence of reactions to build upon the core structure. For example, after initial N-alkylation or acylation, further modifications can be introduced. Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been developed to synthesize chiral α,α-disubstituted piperazin-2-ones, which are precursors to chiral gem-disubstituted piperazines. nih.govresearchgate.net These complex structures have shown potential in developing new pharmaceuticals. nih.gov

The piperazin-2-one ring can be a key component in the synthesis of compounds targeting specific biological pathways. For instance, chiral this compound has been used as a starting material in the synthesis of selective NK-3 receptor antagonists. google.com The process involves steps like reduction, imidate formation, and cyclodehydration to construct a more complex fused heterocyclic system, with the stereochemistry of the final product being determined by the initial chiral piperazinone. google.com

Furthermore, the piperazin-2-one moiety can be incorporated into larger molecules through coupling reactions. For example, after converting a functional group on the ring to a suitable handle, it can be linked to other molecular fragments to create hybrid molecules with desired properties.

The versatility of the this compound scaffold is evident in its application as a building block for a wide array of complex chemical entities with potential therapeutic applications.

Structural Elucidation Techniques for this compound

The precise three-dimensional structure and functional group arrangement of this compound are elucidated using a combination of powerful spectroscopic techniques.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive method for determining the absolute configuration of chiral molecules. researchgate.netnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of atoms. nih.gov This technique is particularly crucial for unequivocally assigning the (R) or (S) configuration to the stereocenter at the C3 position of this compound.

The process involves growing a high-quality single crystal of an enantiomerically pure form of this compound. The crystal is then exposed to a beam of X-rays, and the resulting diffraction data are collected and analyzed. nih.gov The absolute configuration is determined by analyzing the anomalous scattering of the X-rays, a phenomenon that is sensitive to the chirality of the molecule. mit.edu While traditionally more straightforward for molecules containing heavier atoms, advancements in technology and analytical methods now allow for the confident determination of absolute configuration in light-atom structures like this compound, which contains only carbon, hydrogen, nitrogen, and oxygen. mit.edu For instance, in a study of a related piperazine derivative, X-ray crystallography was successfully used to identify the absolute configuration of the S-enantiomer, which consequently allowed for the assignment of the R-configuration to its counterpart. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and stereochemistry.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (R)-3-methylpiperazin-2-one, a typical ¹H NMR spectrum would exhibit distinct signals for the methyl protons, the methine proton at the chiral center, and the methylene (B1212753) protons of the piperazinone ring, as well as the amine protons. For example, one reported ¹H NMR spectrum of a related compound in deuterated chloroform (B151607) (CDCl₃) showed the methyl protons as a doublet around δ 1.28–1.30 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicative of its electronic environment. Key signals would include those for the carbonyl carbon, the chiral methine carbon, the methylene carbons in the ring, and the methyl carbon. Predicted ¹³C NMR data for a similar structure in D₂O shows a peak for the carbonyl carbon around 165.10 ppm. np-mrd.org

| ¹H NMR (400 MHz, CDCl₃) - Example Data | Chemical Shift (δ) ppm |

| Aromatic Protons (of a related intermediate) | 7.35–7.28 (m, 5H) |

| NH Proton | 5.37 (s, 1H) |

| OCH₃ Protons (of a related intermediate) | 3.72 (s, 3H) |

| CH₃ Protons | 1.30–1.28 (d, 3H) |

Table 1: Example ¹H NMR data for an intermediate in the synthesis of (R)-3-methylpiperazin-2-one. Note that the aromatic and OCH₃ signals are from a protecting group not present in the final compound.

| Predicted ¹³C NMR (101 MHz, D₂O) - Example Data | Chemical Shift (δ) ppm |

| C=O | 165.10 |

| C4 | 140.74 |

| C6 | 135.70 |

| C21 | 44.80 |

| C17 | 44.80 |

| C20 | 25.90 |

| C18 | 25.90 |

| C19 | 24.50 |

Table 2: Predicted ¹³C NMR data for a related piperazinone structure. np-mrd.org The specific assignments for this compound would require experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups.

For this compound, the IR spectrum would prominently feature absorption bands corresponding to the N-H bonds of the secondary amines and the C=O bond of the amide (lactam) group. The N-H stretching vibrations typically appear as a broad band in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is expected to be a strong, sharp band in the range of 1630-1680 cm⁻¹. The presence of these characteristic absorption bands provides strong evidence for the piperazin-2-one ring structure.

Chromatographic and Mass Spectrometric Analyses for Research Purity and Identity

Chromatographic and mass spectrometric techniques are essential for assessing the purity of this compound, identifying impurities, and separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and for separating enantiomers. csfarmacie.cz For purity assessment, a reversed-phase HPLC method is typically employed, where the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The retention time of the main peak corresponding to this compound is used to identify it, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity. Purity levels of 98.2% have been reported for (R)-3-methylpiperazin-2-one using HPLC.

The separation of the (R)- and (S)-enantiomers of this compound requires the use of a chiral stationary phase (CSP). csfarmacie.cz These phases are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. csfarmacie.czsepscience.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. The ability to separate the enantiomers is critical for ensuring the enantiomeric purity of a specific stereoisomer, which is often crucial for its intended biological activity. Enantiomeric excess (ee) values as high as 98.3% have been achieved for (R)-3-methylpiperazin-2-one.

| HPLC Analysis | Parameter | Reported Value |

| Purity Assessment | HPLC Purity | 98.2% |

| Enantiomer Separation | Enantiomeric Excess (ee) | 98.3% |

Table 3: Reported HPLC data for (R)-3-methylpiperazin-2-one.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of volatile and semi-volatile impurities in a sample. ijpsonline.comunodc.org In GC, the sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. ijpsonline.com

GC-MS is particularly useful for impurity profiling, which involves the identification and characterization of any unwanted substances present in the this compound sample. ijpsonline.comthermofisher.com These impurities can arise from starting materials, side reactions during synthesis, or degradation products. The high sensitivity and specificity of GC-MS allow for the detection of trace-level impurities. medwinpublishers.com For chiral compounds, derivatization with a chiral reagent may be necessary to separate enantiomeric impurities by GC. nih.gov The identification of impurities is a critical step in ensuring the quality and consistency of the final product. medwinpublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of this compound, primarily leveraged for purity assessment and the identification of trace-level impurities. In research and manufacturing, LC-MS is routinely employed to confirm the presence of the main compound and to detect and quantify any related substances, such as precursors or degradation products.

A significant application of this technique is in the detection of potential genotoxic impurities, such as nitrosamines. For instance, the synthesis of related piperazine structures can sometimes involve reagents or conditions that lead to the formation of nitrosamine (B1359907) impurities like 1-Methyl-4-Nitrosopiperazine. fda.gov Regulatory bodies require sensitive methods to monitor for such impurities. LC-MS, particularly with a high-resolution mass spectrometer (HRMS), provides the necessary selectivity and sensitivity for this task. fda.gov The chromatographic component separates the impurities from the much more abundant active pharmaceutical ingredient, and the mass spectrometer allows for their specific detection and quantitation. fda.gov

Furthermore, in preclinical research, derivatives of this compound are assessed for their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). LC-MS/MS is the benchmark method for quantifying the concentration of these compounds and their metabolites in biological matrices such as plasma, which is crucial for determining bioavailability and metabolic stability.

Below is a representative table of LC-MS conditions that could be adapted for the analysis of impurities in a this compound sample, based on established methods for related compounds. fda.gov

Table 1: Representative LC-MS Parameters for Impurity Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | HPLC or UHPLC |

| Column | Reversed-Phase (e.g., C18, Phenyl-Hexyl) |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.3 - 0.6 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detector | Quadrupole-Orbitrap (e.g., Q Exactive™) |

| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized batches of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula.

The molecular formula of this compound is C₅H₁₀N₂O. nih.govavantorsciences.comechemi.comchemicalbook.com Using the exact masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, the theoretical (calculated) monoisotopic mass can be determined with high precision. An experimental measurement via HRMS that matches this theoretical mass within a narrow tolerance (typically <5 ppm) provides strong evidence for the assigned molecular formula. fda.gov

This confirmation is a standard validation step in chemical synthesis and characterization, ensuring the identity of the target compound. The experimentally observed mass for the protonated molecule [M+H]⁺ of (R)-3-Methylpiperazin-2-one has been reported as m/z 114.079, which aligns perfectly with the theoretical mass for the formula C₅H₁₀N₂O. PubChem lists a more precise computed exact mass of 114.079312947 Da. nih.govechemi.com

Table 2: HRMS Data for Molecular Formula Confirmation of C₅H₁₀N₂O

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₀N₂O |

| Theoretical Exact Mass | 114.07931 Da |

| Observed m/z (as [M+H]⁺) | ~115.0866 Da |

| Mass Accuracy Tolerance | < 5 ppm |

| Confirmation Status | Provides high-confidence confirmation of the elemental composition. |

Other Advanced Analytical Methods in Research

Beyond chromatographic and mass spectrometric techniques, other specialized analytical methods are employed to validate the stoichiometric and stereochemical integrity of research-grade this compound.

Optical Rotation Measurements for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers: (R)-3-Methylpiperazin-2-one and (S)-3-Methylpiperazin-2-one. As chiral molecules, pure enantiomers are optically active, meaning they rotate the plane of polarized light. This property is measured using a polarimeter, and the result is reported as the specific rotation [α].

The enantiomeric excess (ee) of a sample, which measures its chiral purity, can be determined from its observed optical rotation. wikipedia.org The calculation compares the specific rotation of the mixture ([α]obs) to the specific rotation of the pure enantiomer ([α]max). wikipedia.org

Formula for Optical Purity: Optical Purity (%) = ([α]obs / [α]max) × 100

For (R)-3-Methylpiperazin-2-one, a specific rotation value has been reported as [α]D²⁵ = +15.6° (at a concentration of 1.0 g/100mL in methanol). This value serves as the benchmark ([α]max) for a 100% pure sample of the (R)-enantiomer. Any deviation from this value in a sample indicates the presence of the opposing (S)-enantiomer. It is important to note that in some cases, the relationship between optical purity and true enantiomeric excess can be non-linear, a phenomenon known as the Horeau effect. rsc.org

Table 3: Hypothetical Optical Rotation and Calculated Enantiomeric Excess (ee)

| Sample | Observed Rotation ([α]obs) | Calculated ee of (R)-enantiomer |

|---|---|---|

| Pure (R)-enantiomer | +15.6° | 100% |

| Sample A | +14.8° | 94.9% |

| Sample B | +12.5° | 80.1% |

| Racemic Mixture | 0° | 0% |

Elemental Analysis for Stoichiometric Validation in Research Samples

Elemental analysis is a fundamental technique used to confirm the stoichiometric purity of a synthesized compound. This destructive method measures the percentage by mass of each element (carbon, hydrogen, nitrogen, and in some cases, oxygen) within a pure sample. The experimental results are then compared to the theoretical percentages calculated from the compound's molecular formula, C₅H₁₀N₂O. echemi.com

A close agreement between the experimental and theoretical values, typically within a ±0.4% tolerance, validates that the sample has the correct elemental composition and is free from significant amounts of impurities that would alter the stoichiometric ratios. This analysis is a cornerstone of chemical characterization, providing foundational proof of a compound's identity and purity.

Table 4: Elemental Composition of this compound (C₅H₁₀N₂O)

| Element | Theoretical Mass % | Acceptable Experimental Range |

|---|---|---|

| Carbon (C) | 52.61% | 52.21% - 53.01% |

| Hydrogen (H) | 8.83% | 8.43% - 9.23% |

| Nitrogen (N) | 24.54% | 24.14% - 24.94% |

| Oxygen (O) | 14.02% | (Typically calculated by difference) |

Biological Activities and Mechanistic Investigations of 3 Methylpiperazin 2 One Derivatives

Ligand-Target Interactions and Receptor Binding Studies

The unique structural features of 3-methylpiperazin-2-one derivatives, particularly the presence of a chiral center at the 3-position and the piperazin-2-one (B30754) ring, allow for specific and potent interactions with biological macromolecules. These interactions are fundamental to their observed biological activities.

Modulation of Enzyme and Receptor Activity by this compound Analogs

Derivatives of this compound have demonstrated the ability to modulate the activity of various enzymes and receptors, highlighting their potential as therapeutic agents. The stereochemistry of the methyl group often plays a critical role in the binding affinity and selectivity of these compounds.

One notable area of investigation is their activity as cholinesterase inhibitors. Certain donepezil (B133215) hybrid analogs incorporating a piperazinium salt structure have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the regulation of the neurotransmitter acetylcholine. nih.gov

Furthermore, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have emerged as a novel class of opioid receptor antagonists. acs.org Research has demonstrated that these compounds can exhibit high potency and selectivity for the kappa opioid receptor (KOR), a key target in the modulation of pain, mood, and addiction. acs.org The introduction of various substituents on the phenoxy ring of these analogs has allowed for the fine-tuning of their binding affinities. acs.org

In another example of enzyme inhibition, derivatives of (S)-3-methylpiperazin-2-one have been investigated for their potential to inhibit the Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 is a critical regulator of the cellular response to oxidative stress, making its inhibitors promising candidates for the treatment of related diseases.

Table 1: Modulation of Enzyme and Receptor Activity by this compound Analogs

| Derivative Class | Target Enzyme/Receptor | Observed Effect | Key Findings |

|---|---|---|---|

| Donepezil hybrid analogs | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Inhibition | Moderate to good inhibitory activity against both enzymes. nih.gov |

| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines | Kappa Opioid Receptor (KOR) | Antagonism | Potent and selective antagonists with subnanomolar Ke values. acs.org |

| (S)-3-Methylpiperazin-2-one derivatives | Kelch-like ECH-associated protein 1 (KEAP1) | Inhibition | Evaluated for selectivity against the KEAP1 protein. |

Mechanisms of Action at Specific Molecular Targets

The mechanisms by which this compound derivatives exert their effects are diverse and target-specific. For enzyme inhibitors, these compounds often act by mimicking the structure of the natural substrate, thereby blocking the active site and preventing the catalytic reaction.

In the case of the donepezil hybrid analogs that inhibit cholinesterases, kinetic studies have provided deeper insight into their mechanism. These studies revealed a mixed-type inhibition for acetylcholinesterase and a non-competitive type of inhibition for butyrylcholinesterase. nih.gov This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex in the case of AChE, while for BuChE, they bind to a site other than the active site. nih.gov

For the kappa opioid receptor antagonists, their functional activity was assessed using a [³⁵S]GTPγS binding assay. acs.org This assay measures the activation of G-proteins coupled to the receptor, and the antagonistic activity of the compounds was determined by their ability to inhibit the binding of a known agonist. acs.org

The proposed mechanism for (S)-3-methylpiperazin-2-one derivatives as KEAP1 inhibitors involves their ability to interact with the protein, disrupting its function in the cellular stress response pathway. The stereochemistry of the compound is crucial for its selective binding and inhibitory activity.

Antimicrobial Research of this compound Scaffolds

The global challenge of antimicrobial resistance has spurred the search for novel antibacterial agents. Piperazine (B1678402) derivatives, including those based on the this compound scaffold, have shown promise in this area, particularly against Gram-positive bacteria. researchgate.netderpharmachemica.com

Efficacy Against Bacterial Strains, Notably Gram-Positive Bacteria

Numerous studies have reported the significant antibacterial activity of this compound derivatives against various bacterial strains. A notable efficacy has been observed against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species. Some derivatives have also shown activity against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com

For instance, pleuromutilin (B8085454) derivatives incorporating a methylpiperazine moiety have demonstrated potent in vitro activity against several strains of S. aureus, including MRSA. tandfonline.com Similarly, other series of piperazine derivatives have exhibited strong antibacterial action against S. aureus and Enterococcus faecalis. derpharmachemica.com The introduction of different substituents onto the piperazine ring has been a key strategy in enhancing the antimicrobial potency of these compounds. derpharmachemica.com

Minimum Inhibitory Concentration (MIC) Determinations and Their Significance

The Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of the in vitro antimicrobial activity of a compound, representing the lowest concentration that prevents visible growth of a bacterium. For this compound derivatives, MIC values have been determined against a range of bacterial strains, providing valuable data for structure-activity relationship (SAR) studies.

For example, (R)-3-Methylpiperazin-2-one has been reported to have MIC values ranging from 15.625 to 125 µM against Staphylococcus aureus and Enterococcus faecalis. Another study on a series of piperazine derivatives reported MIC values in the range of 1-5 µg/ml against S. aureus and E. faecalis. derpharmachemica.com Pleuromutilin derivatives containing a methylpiperazine group displayed MIC values between 0.5 and 8 µg/mL against MRSA strains. tandfonline.com

Table 2: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives

| Derivative Class | Bacterial Strain | MIC Range | Reference |

|---|---|---|---|

| (R)-3-Methylpiperazin-2-one | Staphylococcus aureus | 15.625 - 62.5 µM | |

| (R)-3-Methylpiperazin-2-one | Enterococcus faecalis | 62.5 - 125 µM | |

| Sparfloxacin and Gatifloxacin derivatives with piperazine moiety | Staphylococcus aureus, Enterococcus faecalis, Bacillus sp. | 1 - 5 µg/ml | derpharmachemica.com |

| Pleuromutilin derivatives with methylpiperazine moiety | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 8 µg/mL | tandfonline.com |

Proposed Mechanisms of Antimicrobial Action at the Cellular Level

The precise mechanisms through which this compound scaffolds exert their antimicrobial effects are still under investigation, but several hypotheses have been put forward based on experimental evidence.

One proposed mechanism suggests that piperazine-based polymers target the bacterial cytoplasmic membrane. nih.gov This interaction disrupts the membrane integrity, leading to the leakage of essential intracellular components and ultimately causing cell death. nih.gov

Another line of research, focusing on pleuromutilin derivatives that contain a piperazine ring, has indicated that these compounds may act by inhibiting protein synthesis. tandfonline.com Molecular docking studies and surface plasmon resonance (SPR) have suggested that these derivatives bind to the 50S ribosomal subunit, a key component of the bacterial protein synthesis machinery. tandfonline.com

For other piperazine derivatives, molecular docking studies have pointed towards the inhibition of specific bacterial enzymes. For example, E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, has been identified as a potential target. nih.gov This inhibition would disrupt the formation of the bacterial cell wall, leading to cell lysis. The general mechanism for some derivatives against Staphylococcus aureus and Enterococcus faecalis has been suggested to be the inhibition of protein synthesis and nucleic acid production, respectively.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-3-Methylpiperazin-2-one |

| (R)-3-Methylpiperazin-2-one |

| Donepezil |

| Acetylcholine |

| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines |

| (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride |

| Sparfloxacin |

| Gatifloxacin |

| Pleuromutilin |

| 1-Methylpiperazin-2-one |

| 1-(3-Fluorobenzyl)-3-methylpiperazin-2-one |

Neurobiological and Cytoprotective Effects

Derivatives of this compound have been the subject of research for their potential effects on the central nervous system and their ability to protect cells from various forms of damage. These investigations have highlighted the therapeutic promise of this chemical scaffold in the context of neurodegenerative diseases and cellular stress.

The neuroprotective potential of this compound derivatives has been demonstrated in various preclinical models. Both the (R) and (S) enantiomers of this compound have shown an ability to shield neuronal cells from damage. Research indicates that these compounds may serve as candidates for addressing neurological disorders. In animal studies, administration of these compounds in rodent models resulted in observable neuroprotective outcomes, including improved cognitive functions and reduced neuronal cell death following artificially induced stress.

Modifications to the core piperazine ring have been explored to enhance these neuroprotective effects. For instance, certain derivatives have been evaluated in cellular models of Parkinson's disease, where they demonstrated a capacity to up-regulate protective proteins. Furthermore, small molecules designed to bind to the σ2R/TMEM97 receptor, a target implicated in neurological disorders, have shown significant neuroprotective effects in models of Alzheimer's disease and Huntington's disease. nih.gov While not all of these were direct this compound derivatives, the piperazine scaffold is common in ligands for this receptor, suggesting a relevant mechanism. nih.gov

Table 1: Summary of Observed Neuroprotective Effects

| Model System | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| Rodent Models | (R)-3-Methylpiperazin-2-one | Reduced neuronal apoptosis and improved cognitive functions. | |

| Cellular Models (Parkinson's) | This compound derivatives | Upregulation of protective proteins. | |

| Cellular Models (Huntington's) | σ2R/TMEM97-selective ligands | Reduction of neuronal toxicity induced by mutant huntingtin (mHTT). nih.gov | nih.gov |

Protection Against Oxidative Stress and Reduction of Apoptosis

A key mechanism underlying the neuroprotective effects of this compound derivatives is their ability to counteract oxidative stress and modulate apoptosis (programmed cell death). Research has shown that these compounds can protect neuronal cells from oxidative stress in various experimental settings. In animal models, this protection translates to a reduction in neuronal apoptosis.

The piperazine scaffold is frequently associated with the modulation of apoptotic pathways. For example, certain piperazine derivatives combined with a 2-azetidinone moiety have been shown to induce apoptosis in human cervical cancer cells, an effect mediated by oxidative stress. nih.gov This demonstrates the core structure's capacity to interact with cellular oxidative and apoptotic machinery. nih.gov Similarly, other piperazine derivatives have been found to attenuate memory deficits in mice by reducing neuro-inflammation and oxidative stress. researchgate.net The mechanism often involves the regulation of anti-apoptotic proteins like Bcl-2 and the inhibition of pro-apoptotic factors such as caspases. nih.gov Studies on related compounds have demonstrated a reduction in the accumulation of reactive oxygen species (ROS) and an attenuation of neuronal injury, further supporting the role of these derivatives in mitigating oxidative damage. nih.gov

Enzyme Inhibition Studies Involving this compound Moieties

The this compound scaffold and its parent piperazine ring are recognized as privileged structures in medicinal chemistry, partly due to their ability to interact with and inhibit various enzyme systems.

Derivatives containing the piperazine moiety have been successfully developed as inhibitors for several key enzyme targets, particularly those relevant to neurodegenerative diseases.

Monoamine Oxidase (MAO): Monoamine oxidases (MAO-A and MAO-B) are important targets in the treatment of Parkinson's disease and depression. science.gov Chalcones incorporating an N-methyl-piperazine group have been identified as potent and selective inhibitors of MAO-B. nih.gov For instance, a 3-trifluoromethyl-4-fluorinated chalcone (B49325) derivative exhibited an IC₅₀ value of 0.71 µM for MAO-B and was found to be a reversible, competitive inhibitor. nih.gov Similarly, indole-based derivatives of thiazolopyrimidine have shown excellent and highly selective MAO-B inhibition, with some compounds displaying IC₅₀ values as low as 0.10 µM. nih.gov

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in Alzheimer's disease therapy. science.gov The same N-methyl-piperazine chalcones that inhibit MAO-B were also found to effectively inhibit AChE, positioning them as multi-target agents. nih.gov One derivative showed an AChE IC₅₀ of 4.32 µM. nih.gov More potent inhibition was seen with thiazolopyrimidine derivatives, which demonstrated AChE and BChE inhibition in the nanomolar to low micromolar range. nih.gov

IMPDH and CDK: While the piperazine ring is a common feature in many enzyme inhibitors, specific studies detailing the potent inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) or cyclin-dependent kinases (CDK) by direct this compound derivatives are not prominent in the reviewed literature. However, the versatility of the scaffold suggests its potential utility in designing inhibitors for these targets.

Table 2: Enzyme Inhibition Data for Piperazine Derivatives

| Compound Series | Target Enzyme | Potency (IC₅₀) | Reference |

|---|---|---|---|

| N-methyl-piperazine chalcones | MAO-B | 0.71 µM (Compound 2k) | nih.gov |

| N-methyl-piperazine chalcones | AChE | 4.32 µM (Compound 2n) | nih.gov |

| Thiazolopyrimidine derivatives | MAO-B | 0.10 µM (Compound 36) | nih.gov |

| Thiazolopyrimidine derivatives | AChE | Nanomolar to low micromolar range | nih.gov |

| Thiazolopyrimidine derivatives | BChE | Nanomolar to low micromolar range | nih.gov |

Impact on Signal Transduction Pathways and Cellular Processes

The biological effects of this compound derivatives are often mediated by their influence on intracellular signal transduction pathways. The interaction of these compounds with receptors or enzymes can trigger cascades that alter cellular processes.

Studies have implicated piperazine-containing molecules in the modulation of several critical pathways:

Kinase Pathways: A derivative of 1-methylpiperazine, AZD4205, was developed as a highly selective inhibitor of Janus kinase 1 (JAK1), a key component of the JAK/STAT signaling pathway, which is often dysregulated in cancers and inflammatory diseases. researchgate.net Other research has shown that related compounds can regulate the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPK). nih.gov

Neuroinflammatory Pathways: Certain piperazine derivatives have been shown to exert their neuroprotective effects by modulating the NF-κB/TNF-α/COX-2 pathway, which is central to neuroinflammation. researchgate.net

Cell Survival Pathways: The activation of the phosphatidylinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a crucial route for promoting cell survival and proliferation, has been observed with compounds related to this class. nih.gov

Integration into Proteolysis-Targeting Chimeras (PROTACs) and Induced Protein Degradation Research

A novel and expanding area of drug discovery is the use of Proteolysis-Targeting Chimeras (PROTACs) to achieve targeted protein degradation. researchgate.netnih.gov PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. researchgate.net This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome. nih.govelifesciences.org This event-driven, sub-stoichiometric mechanism represents a paradigm shift from traditional occupancy-driven pharmacology. nih.gov

The modular nature of PROTACs consists of a ligand for the POI, a ligand for an E3 ligase (like Cereblon or VHL), and a chemical linker connecting the two. researchgate.net The piperazine scaffold, including derivatives like N-methylpiperazine, is a valuable component used in the synthesis of these complex molecules, often as part of the POI ligand or integrated into the linker. uni-frankfurt.de For example, the dynamics of PROTACs designed to degrade bromodomain-containing protein 4 (BRD4) by recruiting the Cereblon (CRBN) E3 ligase have been extensively studied. elifesciences.orgelifesciences.org The structural properties of the piperazine ring, such as its ability to improve pharmacokinetic properties, make it a useful building block in the design and optimization of potent and effective PROTACs. sci-hub.box

Structure Activity Relationship Sar Studies and Computational Chemistry of 3 Methylpiperazin 2 One Derivatives

Elucidating Structure-Activity Relationships of 3-Methylpiperazin-2-one Analogs

SAR studies investigate how modifications to the chemical structure of this compound analogs affect their biological and pharmacological properties. researchgate.net These studies are fundamental for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. researchgate.net

The defining characteristic of this compound is the chiral center at the C3 position of the piperazin-2-one (B30754) ring. This stereochemistry is a critical determinant of a molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, different enantiomers ((R) vs. (S)) or diastereomers of a drug can exhibit significantly different pharmacological activities and potencies. researchgate.net

The specific three-dimensional arrangement of the methyl group is paramount, as the opposite enantiomer may possess a distinct biological profile. Therefore, synthetic methods that control stereochemistry are essential for producing enantiomerically pure pharmaceuticals derived from this scaffold. For example, studies on related piperazine (B1678402) structures have shown that specific stereoisomers possess high affinity for biological targets. A methylated analog with an (S,S)-configuration demonstrated subnanomolar binding affinity for both kappa- and mu-opioid receptors, highlighting the importance of precise stereochemical control.

The pharmacological activity and selectivity of this compound derivatives can be significantly modulated by introducing various substituents. researchgate.net Modifications are commonly made at the N4 position of the piperazine ring, but other positions can also be altered to fine-tune the molecule's properties.

The nature, size, and position of these substituents play a crucial role:

Nature of Substituent: In a series of piperazinyl-methyl-pyridazinone derivatives investigated for anticancer properties, compounds bearing methoxy (B1213986) groups on an attached phenyl ring exhibited higher cytotoxic effects than their unsubstituted counterparts. researchgate.netebyu.edu.tr Similarly, for a class of antimuscarinic agents, benzyl (B1604629) substitution on the terminal nitrogen of the piperazine moiety was found to be particularly advantageous for achieving functional M3 receptor selectivity. nih.gov

Position of Substituent: The placement of a substituent can be as important as its chemical nature. In one study, a derivative with a phenyl ring at the para position of the piperazine ring showed the highest biological activity. ebyu.edu.tr

Electronic Properties: The introduction of lipophilic and electron-withdrawing groups can enhance activity. For instance, adding lipophilic substituents like 3'-CF3 or 4'-F to a phenylpiperazine moiety improved in vitro antimycobacterial activity. mdpi.com The presence of a halogen on a fluorophenyl group attached to a piperazine ring was found to be essential for the inhibitory effects on human Equilibrative Nucleoside Transporters (ENTs). polyu.edu.hk

Steric Effects: The size and shape of substituents can influence how a molecule fits into a receptor's binding site. researchgate.net Bulky groups might hinder binding, whereas smaller substituents could create more favorable interactions. researchgate.net

The following table summarizes findings on how different substituents on piperazine-based compounds affect their biological activity.

| Base Scaffold | Substituent(s) | Target/Activity | Observation |

| Piperazinyl-methyl-pyridazinone | Methoxy groups on phenyl ring | Cytotoxicity (Anticancer) | Higher cytotoxic effects compared to non-methoxy analogs. researchgate.netebyu.edu.tr |

| Phenyl-piperazinyl-propanone | Benzyl group | M3 Muscarinic Receptor | Advantageous for producing compounds with M3 receptor selectivity. nih.gov |

| Phenylpiperazin-1-ium-1-yl | 3'-CF3 or 4'-F | Antimycobacterial | Improved in vitro activity against M. tuberculosis and M. kansasii. mdpi.com |

| Fluorophenyl-piperazine | Halogen | Equilibrative Nucleoside Transporters (ENTs) | Essential for inhibitory effects on ENT1 and ENT2. polyu.edu.hk |

The inherent structural properties of the piperazin-2-one core, such as its rigid framework and hydrogen-bonding capacity, contribute to its ability to bind effectively to biological targets. The correlation between these features and binding affinity is often explored through experimental binding assays and computational docking studies.

A notable example is an (S,S)-configured methyl carbamate (B1207046) derivative, which is conceptually related to the this compound scaffold. This compound showed exceptionally high binding affinity for opioid receptors, as detailed in the table below.

| Compound | Target Receptor | Binding Affinity (Ki) |

| (S,S)-configured methyl carbamate derivative | Kappa-Opioid Receptor | 0.31 nM |

| (S,S)-configured methyl carbamate derivative | Mu-Opioid Receptor | 0.36 nM |

Molecular docking simulations provide insights into the specific interactions between a ligand and its target protein. For example, docking studies of a piperazinyl-methyl-pyridazinone derivative were performed against EGFR and VEGFR-2, two key targets in cancer therapy. researchgate.net In another study, computer simulations predicted that a selective 5-HT1AR agonist binds to specific amino acid residues, including Asp3.32, Thr5.39, Ser5.42, and Trp6.48, within the receptor's transmembrane helices. uab.cat Similarly, docking of piperazine-linked naphthalimide-arylsulfonyl derivatives against the carbonic anhydrase IX (CAIX) protein revealed strong binding affinities, with one compound achieving a binding energy of -8.39 kcal/mol. mdpi.com

Advanced Computational Chemistry Approaches

Computational chemistry offers a suite of tools to probe the properties of this compound and its derivatives at an atomic level, complementing experimental research by providing insights that are otherwise difficult to obtain.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure, stability, and reactivity of molecules. DFT studies can accurately predict a range of molecular properties for this compound derivatives:

Optimized Geometry: DFT calculates the most stable three-dimensional arrangement of atoms in a molecule.

Spectroscopic Properties: It can predict spectroscopic data that aids in the structural characterization of newly synthesized compounds.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich and electron-poor regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonds with biological targets.

DFT is also a foundational tool for further computational analysis. For instance, the geometry of a novel piperazinyl-methyl-pyridazinone ligand was optimized using the B3LYP functional in DFT before it was used in molecular docking studies to ensure a realistic molecular conformation. researchgate.netebyu.edu.tr

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the two most important ones for chemical reactivity: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as an electron donor or nucleophile. youtube.com

The LUMO is the innermost empty orbital and relates to the molecule's ability to act as an electron acceptor or electrophile. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies that the molecule is more reactive.

For derivatives of this compound, FMO analysis can predict how different substituents will affect reactivity. By adding electron-donating or electron-withdrawing groups, it is possible to tune the energy levels of the HOMO and LUMO. rsc.org This modulation of the HOMO-LUMO gap is a powerful strategy in the rational design of molecules with desired electronic and reactive properties. rsc.org

| Orbital | Role in Reactivity | Implication for this compound Derivatives |

| HOMO (Highest Occupied Molecular Orbital) | Electron donation (Nucleophilicity/Basicity) | The energy and location of the HOMO indicate the most likely sites for reaction with electrophiles. youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron acceptance (Electrophilicity/Acidity) | The energy and location of the LUMO indicate the most likely sites for reaction with nucleophiles. youtube.com |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | A smaller gap suggests higher reactivity. Substituents can be chosen to modify this gap for desired chemical properties. rsc.org |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its reactivity and intermolecular interactions. libretexts.orguni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). deeporigin.com This information is invaluable for predicting how a molecule will interact with biological targets or other reactants. deeporigin.comucsb.edu

The MEP is calculated by determining the force exerted on a positive test charge (a proton) at various points on the molecule's electron density surface. uni-muenchen.de These values are then color-coded for visualization:

Red and Yellow: Indicate regions of negative electrostatic potential. These areas are electron-rich, typically found around electronegative atoms like oxygen or nitrogen, and are susceptible to electrophilic attack.

Blue: Indicates regions of positive electrostatic potential. These areas are electron-poor, usually located around hydrogen atoms (especially those bonded to heteroatoms), and represent sites for nucleophilic attack.

Green: Represents areas of neutral or near-zero potential.

For a this compound derivative, the MEP map would highlight specific sites prone to interaction. The carbonyl group (C=O) is a prominent feature; the oxygen atom would create a region of intense negative potential (red), signifying its role as a hydrogen bond acceptor. The nitrogen atoms of the piperazine ring also contribute to the electrostatic profile. The secondary amine (NH) group presents a dual character: the nitrogen atom itself is an electron-rich center, while the attached hydrogen atom is electron-poor, creating a positive potential region (blue) that can act as a hydrogen bond donor.

By analyzing these maps, researchers can predict the non-covalent interactions that govern the binding of this compound derivatives to their biological targets, guiding the rational design of new molecules with enhanced affinity and specificity. deeporigin.comucsb.edu

| Molecular Region | Expected MEP Character | Predicted Interaction Type |

|---|---|---|

| Carbonyl Oxygen (C=O) | Negative (Electron-Rich) | Electrophilic Interaction, Hydrogen Bond Acceptor |

| Amine Hydrogen (N-H) | Positive (Electron-Poor) | Nucleophilic Interaction, Hydrogen Bond Donor |

| Ring Nitrogen Atoms | Negative (Electron-Rich) | Electrophilic Interaction, Coordination Site |

| Alkyl Regions (e.g., Methyl Group) | Neutral / Slightly Positive | Hydrophobic / van der Waals Interactions |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a this compound derivative, and its biological target, typically a protein or enzyme. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and positions of the ligand within the target's binding site and then using a scoring function to estimate the binding affinity for each pose. For piperazine derivatives, docking studies have been instrumental in identifying key interactions responsible for their biological activity against various targets, including enzymes and G-protein coupled receptors. ijpsdronline.comnih.gov These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the binding pocket. nih.govbiomedpharmajournal.org

Molecular Dynamics (MD) Simulations provide a deeper understanding of the dynamic nature of the ligand-target complex over time. Starting from a docked pose, MD simulations model the movement of every atom in the system by solving Newton's equations of motion. This allows researchers to assess the stability of the predicted binding mode, observe conformational changes in both the ligand and the target, and calculate binding free energies with greater accuracy. For piperazine-containing compounds, MD simulations have been used to validate docking results and explore the stability of ligand-receptor interactions, ensuring that the predicted binding pose is maintained in a dynamic, solvated environment. ijpsdronline.com

The integration of docking and MD simulations provides a detailed, atomic-level view of ligand-target interactions, which is essential for structure-based drug design. These insights help rationalize the structure-activity relationships (SAR) observed experimentally and guide the optimization of lead compounds to improve potency and selectivity.

| Derivative Class | Biological Target | Key Interactions Identified via Simulation | Reference Finding |

|---|---|---|---|

| Piperazinyl-glutamate-pyridines | P2Y12 Receptor | Identification of key amino acid residues, validation of binding conformations. | |

| N-Phenyl Piperazines | α-amylase | Hydrogen bonding with LYS200 and ILE235; Pi-cation and Pi-pi stacking interactions. | biomedpharmajournal.org |

| Piperazin-1-ylpyridazine Derivatives | dCTPase Enzyme | Hydrogen bond formation via pyridazine (B1198779) and carboxamide nuclei; π-π stacking with benzyl/phenyl groups. | ijpsdronline.com |

| Piperazine/Piperidine Derivatives | Histamine H3 / Sigma-1 Receptors | Identification of putative protein-ligand interactions responsible for high affinity and dual activity. | nih.gov |

| Piperazinyl-methyl-pyridazinones | EGFR / VEGFR-2 | Analysis of 2D and 3D interaction diagrams within the kinase binding sites. | researchgate.net |

Predicting Reactivity and Selectivity in Catalytic Systems

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a robust framework for predicting the reactivity and selectivity of molecules like this compound in catalytic systems. mdpi.com These theoretical approaches allow for the detailed investigation of reaction mechanisms at the electronic level, providing insights that are often difficult to obtain through experimental means alone. mdpi.com

Transition State Analysis: A primary application of DFT is the modeling of reaction pathways. For derivatives of this compound, this could involve simulating reactions such as N-alkylation or N-acylation, which are common steps in the synthesis of more complex analogs. By locating the transition state (the highest energy point along the reaction coordinate) for a proposed mechanism, chemists can calculate the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate, allowing for the prediction of the most favorable reaction pathway among several possibilities. This analysis is crucial for understanding and optimizing catalytic cycles.

Selectivity Prediction: In cases where a reaction can yield multiple products (e.g., regioselectivity or stereoselectivity), computational methods can predict the likely outcome. By comparing the activation energies of the transition states leading to different products, the kinetically favored product can be identified. Furthermore, factors influencing selectivity, such as the catalyst structure, solvent effects (which can be modeled using polarizable continuum models), and substrate conformation, can be systematically studied to design more efficient and selective catalytic processes. mdpi.commdpi.com

The synergy between computational prediction and experimental catalysis accelerates the development of novel synthetic routes and the design of catalysts tailored for specific transformations involving the this compound scaffold. mdpi.com

| Computational Method | Application in Catalysis | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways for N-alkylation or N-acylation. | Reaction feasibility and mechanism. |